molecular formula C32H20N2O4 B11101346 1,3-Bis((3-phenylbenzo[c]isoxazol-5-yl)oxy)benzene CAS No. 135531-27-0

1,3-Bis((3-phenylbenzo[c]isoxazol-5-yl)oxy)benzene

Cat. No.: B11101346
CAS No.: 135531-27-0
M. Wt: 496.5 g/mol
InChI Key: OIBXDCPEWOVMOW-UHFFFAOYSA-N
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Description

1,3-Bis((3-phenylbenzo[c]isoxazol-5-yl)oxy)benzene is a complex organic compound featuring two isoxazole rings attached to a central benzene ring through ether linkages Isoxazole rings are five-membered heterocycles containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis((3-phenylbenzo[c]isoxazol-5-yl)oxy)benzene typically involves the following steps:

    Formation of Isoxazole Rings: The isoxazole rings can be synthesized via a 1,3-dipolar cycloaddition reaction between nitrile oxides and alkynes. This reaction is often carried out under mild conditions, using solvents like tetrahydrofuran (THF) and catalysts such as copper(I) iodide.

    Attachment to Benzene Ring: The synthesized isoxazole derivatives are then linked to a central benzene ring through ether bonds. This step usually involves nucleophilic substitution reactions where the hydroxyl groups on the benzene ring react with the isoxazole derivatives in the presence of a base like sodium hydride (NaH).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis((3-phenylbenzo[c]isoxazol-5-yl)oxy)benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of palladium on carbon (Pd/C) to yield reduced forms of the compound.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, where functional groups on the isoxazole rings or the central benzene ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: H₂ gas with Pd/C catalyst.

    Substitution: Various halogenating agents, bases, and nucleophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

1,3-Bis((3-phenylbenzo[c]isoxazol-5-yl)oxy)benzene has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a candidate for drug development due to its structural features that may interact with biological targets.

Mechanism of Action

The mechanism of action of 1,3-Bis((3-phenylbenzo[c]isoxazol-5-yl)oxy)benzene depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The isoxazole rings can engage in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1,3-Bis((3-methylbenzo[c]isoxazol-5-yl)oxy)benzene: Similar structure but with methyl groups instead of phenyl groups.

    1,3-Bis((3-chlorobenzo[c]isoxazol-5-yl)oxy)benzene: Contains chlorine atoms, which may alter its reactivity and biological activity.

Uniqueness

1,3-Bis((3-phenylbenzo[c]isoxazol-5-yl)oxy)benzene is unique due to the presence of phenyl groups, which can enhance its stability and interaction with biological targets. The phenyl groups also contribute to the compound’s overall hydrophobicity, potentially affecting its solubility and distribution in biological systems.

Properties

CAS No.

135531-27-0

Molecular Formula

C32H20N2O4

Molecular Weight

496.5 g/mol

IUPAC Name

3-phenyl-5-[3-[(3-phenyl-2,1-benzoxazol-5-yl)oxy]phenoxy]-2,1-benzoxazole

InChI

InChI=1S/C32H20N2O4/c1-3-8-21(9-4-1)31-27-19-25(14-16-29(27)33-37-31)35-23-12-7-13-24(18-23)36-26-15-17-30-28(20-26)32(38-34-30)22-10-5-2-6-11-22/h1-20H

InChI Key

OIBXDCPEWOVMOW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)OC4=CC(=CC=C4)OC5=CC6=C(ON=C6C=C5)C7=CC=CC=C7

Origin of Product

United States

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